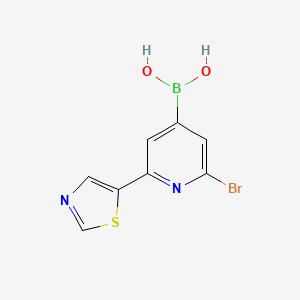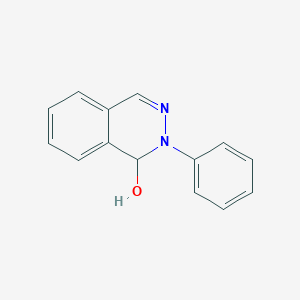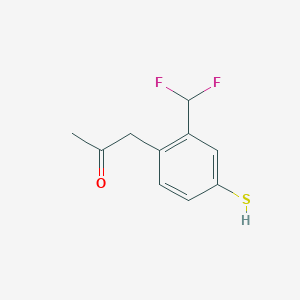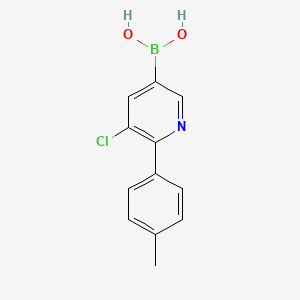
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C12H11BClNO2. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the synthesis of complex molecules.
Preparation Methods
The synthesis of (5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to introduce a metal atom at a specific position on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
Chemical Reactions Analysis
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane or borohydride derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting kinases and other enzymes.
Materials Science: Boronic acids are used in the development of advanced materials, such as sensors and polymers, due to their ability to form reversible covalent bonds with diols.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of various biological processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals, contributing to the development of new products and technologies.
Mechanism of Action
The mechanism of action of (5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors, modulating their activity and function. The compound’s boronic acid group can form cyclic boronate esters with diols, which is a key feature in its biological and chemical activity .
Comparison with Similar Compounds
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid can be compared with other similar compounds, such as:
(5-Chloro-2-(p-tolyl)pyridin-3-yl)boronic acid: This compound has a similar structure but differs in the position of the chlorine atom on the pyridine ring.
(5-Bromo-6-(p-tolyl)pyridin-3-yl)boronic acid: The substitution of chlorine with bromine can lead to differences in reactivity and selectivity in various chemical reactions.
(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid: The position of the methyl group on the phenyl ring can influence the compound’s properties and applications.
These comparisons highlight the unique features of this compound, such as its specific reactivity and suitability for certain applications.
Properties
Molecular Formula |
C12H11BClNO2 |
|---|---|
Molecular Weight |
247.49 g/mol |
IUPAC Name |
[5-chloro-6-(4-methylphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H11BClNO2/c1-8-2-4-9(5-3-8)12-11(14)6-10(7-15-12)13(16)17/h2-7,16-17H,1H3 |
InChI Key |
ZBKGJSQZYJGURF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CC=C(C=C2)C)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


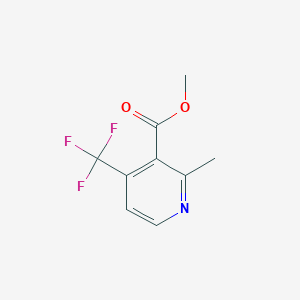
![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)
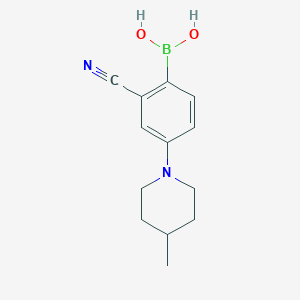
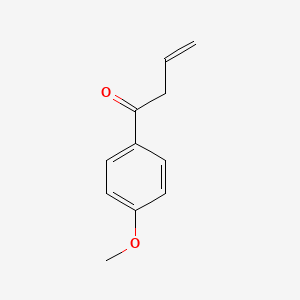


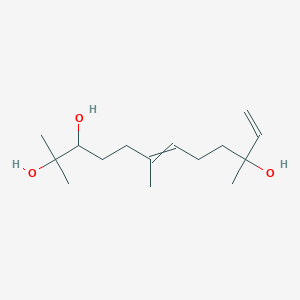
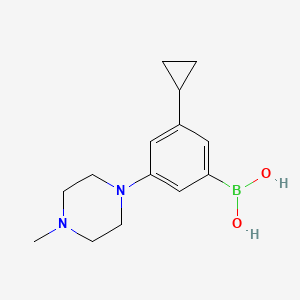
![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)

![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)
